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molecular formula C5H12O3 B165348 1,1,1-Tris(hydroxymethyl)ethane CAS No. 77-85-0

1,1,1-Tris(hydroxymethyl)ethane

Cat. No. B165348
M. Wt: 120.15 g/mol
InChI Key: QXJQHYBHAIHNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642180B2

Procedure details

22.4 g DP9C/012, 3.9 g Poly G 83-34, 1.0 g Pluronic L-62, 0.4 g trimethylolethane, 2.0 g Cirrasol G-265, 1.0 g DMAMP DBS, and 0.11 g tin catalyst are added to 2.6 g N-methyl pyrrolidone plus 4.7 g methylethylketone, 2.8 g tertiary amyl alcohol, 0.6 g 2,4-pentanedione and 4.0 g diacetone alcohol and are mixed together. The mixture is heated to 60° C. and then reacted for 6 hours in a nitrogen atmosphere. Following the reaction, the resulting polyurethane prepolymer mixture is cooled and then dispersed in 59.0 g of distilled water, 0.1 g trimethylolethane, and 0.2 g triethanolamine with a high shear disperser, resulting in a stable aqueous polyurethane dispersion having about 24% solids by weight of the dispersion. The resulting polyurethane comprises about 3% polyethylene oxide side chains by weight of the solids of the polyurethane, about 12% polyethylene oxide main chains by weight of the solids of the polyurethane, and about 48% blocked polyisocyanates by weight of the solids of the polyurethane.
[Compound]
Name
polyurethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
59 g
Type
solvent
Reaction Step Two
[Compound]
Name
Pluronic L-62
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.4 g
Type
reactant
Reaction Step Three
Name
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
2.8 g
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
0.11 g
Type
catalyst
Reaction Step Three
Quantity
4.7 g
Type
solvent
Reaction Step Three
Quantity
2.6 g
Type
solvent
Reaction Step Three
[Compound]
Name
polyurethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([CH2:7][OH:8])([CH2:5][OH:6])[CH3:4])[OH:2].C[C:10]([N:14]([CH3:16])[CH3:15])([CH2:12][OH:13])C.[C:17]([OH:22])(CC)(C)C.CC(=O)C[C:26](=[O:28])C.CC(=O)CC(C)(O)C>[Sn].O.CC(CC)=O.CN1CCCC1=O>[CH2:1]([C:3]([CH2:7][OH:8])([CH2:5][OH:6])[CH3:4])[OH:2].[N:14]([CH2:16][CH2:17][OH:22])([CH2:15][CH2:26][OH:28])[CH2:10][CH2:12][OH:13] |^3:37|

Inputs

Step One
Name
polyurethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
59 g
Type
solvent
Smiles
O
Step Three
Name
Pluronic L-62
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
0.4 g
Type
reactant
Smiles
C(O)C(C)(CO)CO
Name
Quantity
1 g
Type
reactant
Smiles
CC(C)(CO)N(C)C
Name
Quantity
2.8 g
Type
reactant
Smiles
C(C)(C)(CC)O
Name
Quantity
0.6 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
4 g
Type
reactant
Smiles
CC(CC(C)(O)C)=O
Name
Quantity
0.11 g
Type
catalyst
Smiles
[Sn]
Name
Quantity
4.7 g
Type
solvent
Smiles
CC(=O)CC
Name
Quantity
2.6 g
Type
solvent
Smiles
CN1C(CCC1)=O
Step Four
Name
polyurethane
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are mixed together
CUSTOM
Type
CUSTOM
Details
reacted for 6 hours in a nitrogen atmosphere
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Name
Type
product
Smiles
C(O)C(C)(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
Name
Type
product
Smiles
N(CCO)(CCO)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08642180B2

Procedure details

22.4 g DP9C/012, 3.9 g Poly G 83-34, 1.0 g Pluronic L-62, 0.4 g trimethylolethane, 2.0 g Cirrasol G-265, 1.0 g DMAMP DBS, and 0.11 g tin catalyst are added to 2.6 g N-methyl pyrrolidone plus 4.7 g methylethylketone, 2.8 g tertiary amyl alcohol, 0.6 g 2,4-pentanedione and 4.0 g diacetone alcohol and are mixed together. The mixture is heated to 60° C. and then reacted for 6 hours in a nitrogen atmosphere. Following the reaction, the resulting polyurethane prepolymer mixture is cooled and then dispersed in 59.0 g of distilled water, 0.1 g trimethylolethane, and 0.2 g triethanolamine with a high shear disperser, resulting in a stable aqueous polyurethane dispersion having about 24% solids by weight of the dispersion. The resulting polyurethane comprises about 3% polyethylene oxide side chains by weight of the solids of the polyurethane, about 12% polyethylene oxide main chains by weight of the solids of the polyurethane, and about 48% blocked polyisocyanates by weight of the solids of the polyurethane.
[Compound]
Name
polyurethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
59 g
Type
solvent
Reaction Step Two
[Compound]
Name
Pluronic L-62
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.4 g
Type
reactant
Reaction Step Three
Name
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
2.8 g
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
0.11 g
Type
catalyst
Reaction Step Three
Quantity
4.7 g
Type
solvent
Reaction Step Three
Quantity
2.6 g
Type
solvent
Reaction Step Three
[Compound]
Name
polyurethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([CH2:7][OH:8])([CH2:5][OH:6])[CH3:4])[OH:2].C[C:10]([N:14]([CH3:16])[CH3:15])([CH2:12][OH:13])C.[C:17]([OH:22])(CC)(C)C.CC(=O)C[C:26](=[O:28])C.CC(=O)CC(C)(O)C>[Sn].O.CC(CC)=O.CN1CCCC1=O>[CH2:1]([C:3]([CH2:7][OH:8])([CH2:5][OH:6])[CH3:4])[OH:2].[N:14]([CH2:16][CH2:17][OH:22])([CH2:15][CH2:26][OH:28])[CH2:10][CH2:12][OH:13] |^3:37|

Inputs

Step One
Name
polyurethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
59 g
Type
solvent
Smiles
O
Step Three
Name
Pluronic L-62
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
0.4 g
Type
reactant
Smiles
C(O)C(C)(CO)CO
Name
Quantity
1 g
Type
reactant
Smiles
CC(C)(CO)N(C)C
Name
Quantity
2.8 g
Type
reactant
Smiles
C(C)(C)(CC)O
Name
Quantity
0.6 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
4 g
Type
reactant
Smiles
CC(CC(C)(O)C)=O
Name
Quantity
0.11 g
Type
catalyst
Smiles
[Sn]
Name
Quantity
4.7 g
Type
solvent
Smiles
CC(=O)CC
Name
Quantity
2.6 g
Type
solvent
Smiles
CN1C(CCC1)=O
Step Four
Name
polyurethane
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are mixed together
CUSTOM
Type
CUSTOM
Details
reacted for 6 hours in a nitrogen atmosphere
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Name
Type
product
Smiles
C(O)C(C)(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
Name
Type
product
Smiles
N(CCO)(CCO)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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